Introduction to Cystic Fibrosis and the F508del-CFTR Defect
Introduction to Cystic Fibrosis and the F508del-CFTR Defect
An In-depth Technical Guide on the Core Mechanism of Action of VX-661 (Tezacaftor) in CFTR Correction
For Researchers, Scientists, and Drug Development Professionals
Cystic fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes the CFTR protein, an anion channel crucial for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells. The most prevalent mutation, found in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del). This F508del mutation leads to a misfolded CFTR protein, which is identified by the cell's quality control systems within the endoplasmic reticulum (ER) and targeted for premature degradation. As a result, little to no functional CFTR protein reaches the cell surface, causing impaired ion and water transport and the accumulation of thick, sticky mucus in organs like the lungs.[1]
VX-661 (Tezacaftor): A Type I CFTR Corrector
VX-661, known as Tezacaftor (B612225), is a small molecule classified as a Type I CFTR corrector.[1] Its primary role is to address the underlying protein folding and trafficking defect associated with the F508del mutation.[1][2][3][4] Unlike CFTR potentiators such as ivacaftor (B1684365), which enhance the channel opening probability of CFTR protein already at the cell surface, correctors like tezacaftor aim to increase the quantity of CFTR protein that successfully reaches the plasma membrane.[5][6][7]
Core Molecular Mechanism of Action
The therapeutic action of Tezacaftor is centered on its direct interaction with the misfolded F508del-CFTR protein during its biogenesis.
-
Binding Site: Cryo-electron microscopy studies have revealed that Tezacaftor, similar to the corrector lumacaftor, binds directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein.[8][9][10][11][12] This site is formed by transmembrane helices 1, 2, 3, and 6.[12]
-
Molecular Chaperone Activity: By lodging itself in this pocket, Tezacaftor acts as a molecular "chaperone."[1] It stabilizes the thermodynamically unstable TMD1, promoting the correct assembly of the entire CFTR protein.[1][8][9] This stabilization is key to allowing the F508del-CFTR protein to bypass the ER quality control mechanisms that would otherwise mark it for degradation.[1][12]
-
Allosteric Rescue: The stabilization of TMD1 during the early stages of biogenesis increases the overall probability of the protein achieving a correctly folded conformation. This action can allosterically rescue a number of disease-causing mutations that may reside in other domains of the CFTR protein.[9][12]
Cellular Consequences of Tezacaftor Action
The primary cellular outcome of Tezacaftor treatment is an increase in the amount of mature, fully glycosylated F508del-CFTR protein (referred to as Band C in Western blots) at the cell surface.[1] This increased protein density at the plasma membrane leads to a partial restoration of chloride ion transport across the epithelial membrane.[1][13]
Tezacaftor is often used in combination with other modulators to achieve greater clinical efficacy. When combined with the potentiator ivacaftor, the newly trafficked channels are held open longer, further increasing chloride transport.[5] In triple-combination therapies, such as with elexacaftor (B607289) (a Type III corrector) and ivacaftor, Tezacaftor's action is synergistic, leading to even more significant restoration of CFTR function.[14][15][16][17]
Quantitative Data on VX-661 Efficacy
The efficacy of VX-661, both alone and in combination with other CFTR modulators, has been quantified in various preclinical and clinical studies.
| Assay/Model | Treatment | Outcome Metric | Result | Reference |
| In Vitro (F508del/F508del HBE cells) | Tezacaftor (24h) | Chloride Transport | Increase from 2.5% to 8.1% of normal levels. | [13] |
| In Vitro (F508del/F508del HBE cells) | Tezacaftor + Ivacaftor (24h) | Chloride Transport | Increase to 15.7% of normal levels. | [13] |
| In Vitro (CFBE41o- cells) | Tezacaftor + Elexacaftor | F508del-CFTR PM Density | Reached ~45% of Wild-Type levels. | [17] |
| In Vitro (CFBE41o- cells) | Tezacaftor + Elexacaftor (+ Ivacaftor) | F508del-CFTR Function | Reached ~90% of Wild-Type levels. | [17] |
| Human Nasal Epithelia (F508del homozygous) | Tezacaftor + Elexacaftor (+ Ivacaftor) | Chloride Channel Function | Restored to ~62% of Wild-Type CFTR function. | [15][16] |
| Phase 2 Clinical Trial (F508del homozygous) | Tezacaftor (100mg) + Ivacaftor | % Predicted FEV1 | Significant relative improvement of 9% at Day 28. | [18][19] |
| Phase 2 Clinical Trial (F508del homozygous) | Tezacaftor (150mg) + Ivacaftor | % Predicted FEV1 | Significant relative improvement of 7.5% at Day 28. | [18][19] |
Experimental Protocols
The characterization of CFTR correctors like VX-661 relies on a set of key biochemical and functional assays.
Western Blotting for CFTR Maturation
This biochemical assay is used to visualize the change in CFTR glycosylation, which indicates successful trafficking from the ER to the Golgi apparatus.
-
Principle: The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) resides in the ER. The mature, complex-glycosylated form (Band C, ~170 kDa), which has passed through the Golgi, migrates more slowly on an SDS-PAGE gel.[20][21] An effective corrector increases the intensity of Band C relative to Band B.
-
Methodology:
-
Cell Culture and Treatment: Plate epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) expressing F508del-CFTR. Incubate the cells with the corrector compound (e.g., 3 µM Tezacaftor) or vehicle (DMSO) for 24-48 hours at 37°C.[20]
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a 6-8% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the relative intensities of Band B and Band C.
-
Ussing Chamber Assay for Ion Transport
This electrophysiological technique is the gold standard for measuring ion transport across an intact epithelial monolayer.
-
Principle: Differentiated epithelial cells grown on permeable supports form a polarized monolayer with tight junctions. The Ussing chamber measures the short-circuit current (Isc), which is the current required to nullify the spontaneous voltage across the epithelium, representing the net ion transport.
-
Methodology:
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated (3-4 weeks).[20]
-
Treatment: Add the CFTR corrector (e.g., 3 µM Tezacaftor) to the basolateral medium and incubate for 24-48 hours.[20]
-
Chamber Setup: Mount the permeable support in an Ussing chamber. Bathe both apical and basolateral sides with pre-warmed and gassed Krebs-Bicarbonate Ringer (KBR) solution.[20]
-
Measurement: Clamp the voltage to 0 mV and record the baseline Isc.
-
Pharmacological Activation: Sequentially add amiloride (B1667095) (to block epithelial sodium channels), followed by a cAMP agonist like forskolin (B1673556) (to activate CFTR), and a potentiator like ivacaftor (to maximize channel gating).
-
Inhibition: Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent. The change in Isc after forskolin/ivacaftor addition represents the CFTR-mediated chloride current.
-
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 17. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
